molecular formula C5H2ClFN2O2 B149444 2-Chloro-5-fluoro-3-nitropyridine CAS No. 136888-21-6

2-Chloro-5-fluoro-3-nitropyridine

Cat. No. B149444
M. Wt: 176.53 g/mol
InChI Key: SVVZGNAZMPSGMU-UHFFFAOYSA-N
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Patent
US05811432

Procedure details

To a mixture of phosphorus pentachloride (9.41 g, 45.2 mmol) and phosphorus oxychloride (4.2 mL, 45.1 mmol) at 60° C. was added in portions 5-fluro-2-hydroxy-3-nitropyridine (6.5 g, 41.1 mmol). The mixture was stirred in an oil bath at 100° C. under nitrogen overnight, cooled to room temperature and poured into ice/water. After addition of more water and ethyl acetate, the mixture was filtered through Celite® to remove dark insoluble material. The organic phase was washed with brine, filtered again to remove more dark material, dried over MgSO4 and concentrated. The residue was subjected to flash chromatography on silica gel using chlorform as eluant. Fractions containing the title compound were combined and concentrated to provide a yellow oil (3.51 g, 48%) which solidified on standing at 5° C. overnight.
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
48%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.P(Cl)(Cl)([Cl:9])=O.[F:12][C:13]1[CH:14]=[C:15]([N+:20]([O-:22])=[O:21])[C:16](O)=[N:17][CH:18]=1.O>C(OCC)(=O)C>[Cl:9][C:16]1[C:15]([N+:20]([O-:22])=[O:21])=[CH:14][C:13]([F:12])=[CH:18][N:17]=1

Inputs

Step One
Name
Quantity
9.41 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
4.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
FC=1C=C(C(=NC1)O)[N+](=O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred in an oil bath at 100° C. under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
to remove dark insoluble material
WASH
Type
WASH
Details
The organic phase was washed with brine
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
to remove more dark material
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Fractions containing the title compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.